2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
Description
The compound 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide features a bicyclic pyrido[4,3-d]pyrimidin core fused with a partially saturated pyridine ring. Key structural elements include:
Properties
IUPAC Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-31-20-9-8-17(12-21(20)32-2)25-22(29)15-33-24-26-19-10-11-28(14-18(19)23(30)27-24)13-16-6-4-3-5-7-16/h3-9,12H,10-11,13-15H2,1-2H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXBYTKNJFMFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a novel derivative within the class of thienopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and as a modulator of various biological pathways.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Hexahydropyrido[4,3-d]pyrimidine |
| Functional Groups | Thioether and acetamide moieties |
| Substituents | Benzyl and dimethoxyphenyl groups |
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain bromodomains (BET proteins), which play critical roles in gene expression regulation.
Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.
- Cell Line Studies :
- MCF-7 (Breast Cancer) : IC50 values indicated potent growth inhibition.
- A549 (Lung Cancer) : Induced apoptosis confirmed via flow cytometry.
- HCT116 (Colon Cancer) : Significant reduction in viability observed.
Selectivity and Affinity
The compound displays selective binding to the second bromodomain of BRD3 protein with a reported selectivity index indicating a 475-fold preference over other bromodomains. This specificity suggests a reduced likelihood of off-target effects compared to less selective compounds.
Structure-Activity Relationship (SAR)
A detailed SAR study has been conducted to optimize the pharmacological profile of this compound:
| Modification | Effect on Activity |
|---|---|
| Benzyl Group Addition | Increased binding affinity to BET proteins |
| Dimethoxy Substitution | Enhanced selectivity and reduced toxicity |
| Thioether Linkage | Improved solubility and bioavailability |
Case Studies
- Combination Therapy : In a recent study, the compound was tested in combination with established chemotherapeutics. Results indicated that it could enhance the efficacy of drugs like doxorubicin in resistant cancer cell lines.
- In Vivo Models : Animal studies demonstrated significant tumor regression when treated with this compound alongside standard chemotherapy regimens.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Key Observations :
Thioacetamide-Linked Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., dichlorophenyl in ) deshield the NHCO proton (δ ~10.10 ppm), while electron-donating groups (e.g., benzyl in ) result in lower shifts (δ ~10.01 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
